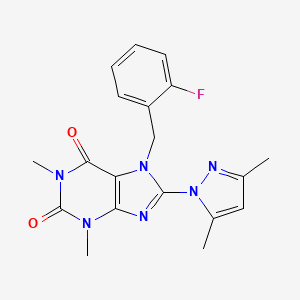
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that incorporates a pyrazole moiety. This structural combination is significant due to the diverse biological activities associated with both purine derivatives and pyrazoles. The compound's potential therapeutic applications span various medical fields, including anti-inflammatory, anti-cancer, and anti-microbial activities.
- Molecular Formula : C19H19FN6O
- Molecular Weight : 382.401 g/mol
- CAS Number : 2495096-26-7
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole rings exhibit notable anti-inflammatory properties. For instance, derivatives of 3,5-dimethylpyrazole have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various in vivo models . The specific compound under investigation has demonstrated efficacy in reducing edema in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory agent.
Anticancer Potential
Studies have highlighted the role of purine derivatives in cancer therapy. The incorporation of pyrazole into the structure may enhance its activity against cancer cell lines. Preliminary data suggest that similar compounds inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation . Further investigations are warranted to elucidate the specific mechanisms through which this compound exerts its anticancer effects.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. In particular, compounds similar to this compound have shown activity against various bacterial strains. For example, studies have reported significant inhibition of E. coli and Staphylococcus aureus by structurally related pyrazole compounds . This suggests a promising avenue for developing new antibiotics based on this compound.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The pyrazole moiety is known for its role in modulating enzyme activities and receptor interactions. For instance, it may act as an inhibitor of cyclooxygenase enzymes involved in the inflammatory response or as a modulator of adenosine receptors implicated in cancer progression .
Case Studies
特性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(17(27)24(4)19(28)23(16)3)25(18)10-13-7-5-6-8-14(13)20/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYSMOXYAHGUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














